Tribenzylmethanethiol
Description
Structure
3D Structure
Properties
CAS No. |
95136-01-9 |
|---|---|
Molecular Formula |
C22H22S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-benzyl-1,3-diphenylpropane-2-thiol |
InChI |
InChI=1S/C22H22S/c23-22(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,23H,16-18H2 |
InChI Key |
HRNYKJZHPLCDLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CC3=CC=CC=C3)S |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Tribenzylmethanethiol
Formation of Tribenzylmethanethiol as a Byproduct of Grignard Reactions
The generation of this compound has been documented primarily during Grignard reactions that utilize carbon disulfide or its derivatives as starting materials. These reactions, aimed at producing other target molecules, can yield this thiol as a significant, crystalline byproduct. rsc.orgcdnsciencepub.com
The structure of this compound has been unequivocally confirmed through its deliberate synthesis. rsc.org This was achieved by reacting methyl phenyl(dithioacetate) with benzylmagnesium chloride. rsc.org In this synthesis, the dithioester, methyl phenyl(dithioacetate), is treated with the benzyl (B1604629) Grignard reagent. The reaction leads to the formation of this compound, which presents as crystalline prisms. rsc.org
The dithioester itself can be prepared from the reaction between benzylmagnesium chloride and carbon disulfide, where the resulting sodium phenyl(dithioacetate) is treated with dimethyl sulphate. rsc.org The subsequent reaction of the purified dithio-ester with benzylmagnesium chloride in ether yields this compound. rsc.org
Table 1: Synthesis of this compound from Methyl Phenyl(dithioacetate)
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|
A primary route that leads to the unintended formation of this compound is the reaction of benzylmagnesium chloride with carbon disulfide. rsc.org This reaction is typically intended to produce phenyl(dithioacetic) acid. However, a neutral, crystalline byproduct, identified as this compound (1,1-dibenzyl-2-phenylethanethiol), is also isolated. rsc.orgcdnsciencepub.com
In a described procedure, carbon disulphide is added to an ether solution of benzylmagnesium chloride. rsc.org After workup with water and hydrochloric acid, the ethereal layer is processed. While the target phenyl(dithioacetic) acid is extracted with a sodium hydroxide (B78521) solution, the remaining ethereal solution, upon concentration, yields this compound. rsc.org The yield of this byproduct was reported to be approximately 10%. rsc.org
Table 2: Byproduct Formation in the Reaction of Benzylmagnesium Chloride with Carbon Disulfide
| Reactants | Target Product | Byproduct | Byproduct Yield | Reference |
|---|
The formation of this compound as a byproduct appears to be inherent to the reactivity of the benzyl Grignard reagent with carbon disulfide and its dithioester derivatives. Grignard reagents are powerful nucleophiles and strong bases that add to electrophilic carbons, such as those in carbon disulfide and dithioesters. masterorganicchemistry.comadichemistry.com The reaction with a dithioester involves nucleophilic addition to the thiocarbonyl group. rsc.org
The reaction conditions involve an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is standard for Grignard reactions as it stabilizes the organomagnesium compound. cerritos.edusigmaaldrich.com The reaction between benzylmagnesium chloride and carbon disulfide initially forms a dithio-carboxylate, which is a key intermediate. cdnsciencepub.com The subsequent, complex reaction cascade that leads to this compound involves multiple additions of the benzyl Grignard reagent. The high reactivity of the initial dithioester intermediate with the excess benzylmagnesium chloride present in the reaction mixture likely drives the formation of the highly substituted this compound.
Mechanistic Postulations for this compound Byproduct Generation
The precise mechanism for the formation of this compound is considered speculative, particularly concerning the sequence of bond-forming and bond-breaking events. cdnsciencepub.com However, the structure of the final product allows for logical postulations based on the known reactivity of the intermediates.
The reaction between a Grignard reagent and carbon disulfide is known to form dithiocarboxylates. cdnsciencepub.com In the case of benzylmagnesium chloride, the initial adduct would be a magnesium salt of phenyl(dithioacetic) acid. This dithioester intermediate is highly reactive towards further nucleophilic attack by the benzyl Grignard reagent.
The proposed pathway involves the following conceptual steps:
First Addition: One molecule of benzylmagnesium chloride adds to carbon disulfide to form the phenyl(dithioacetate) anion.
Second Addition: A second molecule of benzylmagnesium chloride attacks the thiocarbonyl carbon of the initially formed dithioester. This forms a species with two benzyl groups attached to the central carbon.
Third Addition & Rearrangement: A third molecule of benzylmagnesium chloride adds, likely followed by a rearrangement and cleavage of a carbon-sulfur bond, eventually leading to the tribenzylmethane (B11952303) framework. The final step would be the protonation of the thiol group during aqueous workup.
A critical and mechanistically ambiguous aspect of the formation of this compound is the cleavage of a carbon-sulfur bond. cdnsciencepub.com The starting dithioester intermediate contains two C-S bonds. The final product, a thiol, retains only one of these sulfur atoms, meaning one C-S bond must be broken during the reaction.
The cleavage of C-S bonds can be facilitated under various conditions, including photoredox catalysis or through reductive processes. unipr.itchemrxiv.org In the context of the Grignard reaction, the highly nucleophilic and reducing environment could promote C-S bond scission. It is plausible that an intermediate, after multiple additions of the benzyl Grignard reagent, becomes sterically strained and electronically primed for the elimination of a sulfur-containing group. This cleavage would generate the stable tribenzylmethane carbocation or a related intermediate, which is then trapped or reduced to form the final thiol product. The exact stage at which this C-S bond scission occurs remains a subject of speculation. cdnsciencepub.com
Assessment of Alternative and Unsuccessful Synthetic Routes to this compound
The synthesis of the sterically hindered thiol, this compound, has presented considerable challenges, leading researchers to explore various synthetic pathways. While a successful route involving a Grignard reaction has been reported, several other conventional methods for thiol synthesis proved to be ineffective for this particular compound. rsc.org This section details the findings of these alternative and unsuccessful synthetic attempts.
Attempts via Thiourea (B124793) on Tribenzylmethyl Chloride
One of the attempted synthetic strategies involved the reaction of thiourea with tribenzylmethyl chloride. rsc.org This method is a common approach for the synthesis of thiols, typically proceeding through the formation of an isothiouronium salt intermediate, which is then hydrolyzed to yield the desired thiol.
However, in the case of this compound, this route was reported to be unsuccessful. rsc.org The significant steric hindrance around the central carbon atom of the tribenzylmethyl group likely impedes the nucleophilic attack of thiourea on tribenzylmethyl chloride, thus preventing the formation of the necessary isothiouronium salt intermediate. The bulky benzyl groups shield the reaction center, making it inaccessible to the incoming nucleophile.
Table 1: Attempted Synthesis of this compound via Thiourea
| Reactant 1 | Reactant 2 | Expected Intermediate | Expected Product | Outcome |
| Tribenzylmethyl Chloride | Thiourea | S-(Tribenzylmethyl)isothiouronium chloride | This compound | Unsuccessful rsc.org |
Attempts Involving Thioacetic Acid Addition to 1,1-Dibenzyl-2-phenylethylene
Another explored synthetic avenue was the addition of thioacetic acid to 1,1-dibenzyl-2-phenylethylene. rsc.org The addition of thioacetic acid to alkenes, often proceeding via a radical or a Michael-type addition mechanism, is a widely used method for the preparation of thioacetates, which can be subsequently hydrolyzed to thiols. encyclopedia.pubmdpi.comimreblank.charkema.com
This approach was also found to be unsuccessful in producing this compound. rsc.org The failure of this reaction can again be attributed to the severe steric crowding around the double bond in 1,1-dibenzyl-2-phenylethylene. The three benzyl groups effectively block the approach of the thioacetic acid radical or anion to the carbon-carbon double bond, thereby inhibiting the addition reaction.
Table 2: Attempted Synthesis of this compound via Thioacetic Acid Addition
| Reactant 1 | Reactant 2 | Expected Intermediate | Expected Product | Outcome |
| 1,1-Dibenzyl-2-phenylethylene | Thioacetic Acid | S-(1,1,3-Tribenzylpropyl) thioacetate | This compound | Unsuccessful rsc.org |
Advanced Structural Elucidation of Tribenzylmethanethiol
Single Crystal X-ray Diffraction Analysis of Tribenzylmethanethiol
Single-crystal X-ray diffraction (SCXRD) analysis stands as the definitive method for determining the solid-state structure of a crystalline compound. uhu-ciqso.esxtalpi.com The technique involves irradiating a single crystal of the material with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern provides detailed information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed.
Determination of Crystallographic Space Group (R-3)
A key piece of information obtained from X-ray diffraction data is the crystallographic space group, which describes the symmetry of the crystal lattice. This compound has been reported to crystallize in the trigonal space group R-3. aflow.org The "R" indicates a rhombohedral lattice, and the "3" denotes a threefold rotational symmetry axis. webmineral.com Space groups are fundamental in crystallography as they define the repeating arrangement of molecules within the crystal. ru.nl The R-3 space group belongs to the trigonal crystal system. aflow.org
Precise Measurement of Bond Lengths (e.g., C(8)–S bond length)
Bond lengths are a critical output of a crystal structure determination, providing direct insight into the nature of the chemical bonds within the molecule. carleton.edu In the case of this compound, the length of the C(8)–S bond is of particular interest as it characterizes the linkage between the central quaternary carbon and the sulfur atom of the thiol group. While specific experimental values for this compound are not detailed in the provided search results, typical sp³ C-S single bond lengths are generally in the range of 1.80-1.82 Å. For comparison, S–C bond lengths in other organosulfur compounds can vary, such as the 1.792(2) Å and 1.727(4) Å observed in different states of a naphthalene-based tetrathia compound. nih.gov
| Bond | Measured Length (Å) |
|---|---|
| C(8)–S | Specific data not available in search results |
Detailed Analysis of Bond Angles (e.g., S–C(8)–C(7) angle)
Bond angles, the angles formed between three connected atoms, define the geometry around a central atom. The S–C(8)–C(7) angle in this compound would describe the geometry around the central sp³-hybridized carbon atom (C8). This angle, along with others around C8, would ideally be close to the tetrahedral angle of 109.5°. However, steric hindrance between the bulky benzyl (B1604629) groups can cause significant distortions from this ideal geometry. soton.ac.uk
| Angle | Measured Value (°) |
|---|---|
| S–C(8)–C(7) | Specific data not available in search results |
| Dihedral Angle | Measured Value (°) |
|---|---|
| S–C(8)–C(7)–C(1) | Specific data not available in search results |
Investigation of Conformational Disorder, Specifically the Sulfur-Bound Hydrogen
In crystal structures, it is not uncommon to observe conformational disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice. A common challenge in the X-ray crystallography of thiols is locating the position of the sulfur-bound hydrogen (the thiol proton). This is due to hydrogen's low electron density. Sometimes, this hydrogen atom can be disordered over multiple positions. Studies on other thiol systems have shown that thiols can adsorb onto surfaces without the immediate loss of this hydrogen atom, and its position can be investigated using techniques like NMR in solution. nih.gov In a crystal structure, its position might be inferred from hydrogen bonding or refined with disorder models.
Comparative Structural Studies with Related Organosulfur Compounds
For example, comparing the C-S bond length and C-S-H bond angle (if determined) in this compound with those in simpler thiols like methanethiol (B179389) or more complex ones can reveal the electronic and steric effects of the three benzyl groups. Studies on various organosulfur compounds show a range of C-S bond lengths and geometries depending on the local chemical environment. nih.gov This comparative approach allows for a deeper understanding of the structure-property relationships within this class of molecules. rsc.org
Chemical Reactivity and Transformational Chemistry of Tribenzylmethanethiol
Desulfurization Reactions of Tribenzylmethanethiol
Catalytic Hydrogenolysis with Raney Nickel
The desulfurization of this compound can be effectively achieved through catalytic hydrogenolysis using Raney nickel. wikipedia.org Raney nickel is a versatile, fine-grained solid catalyst, composed mostly of nickel derived from a nickel-aluminium alloy. youtube.comrsc.org It is widely used in industrial chemistry and organic synthesis for hydrogenation reactions due to its ability to catalyze the reaction of hydrogen with organic compounds. rsc.org A key property of Raney nickel is its strong affinity for sulfur, which makes it an excellent reagent for desulfurization reactions. youtube.com This process typically involves heating the sulfur-containing compound with the Raney nickel catalyst. youtube.com
Identification of Tribenzylmethane (B11952303) as a Desulfurization Product
The primary product identified from the desulfurization of this compound using Raney nickel is tribenzylmethane. wikipedia.org The reaction proceeds by the hydrogenolysis of the carbon-sulfur single bond, where the sulfhydryl (-SH) group is replaced by a hydrogen atom, yielding the corresponding hydrocarbon. wikipedia.orgyoutube.com
| Reactant | Catalyst | Product | Reaction Type |
| This compound | Raney Nickel | Tribenzylmethane | Desulfurization / Hydrogenolysis |
Exploration of Thiol Group Reactivity in this compound
The sulfhydryl (-SH) functional group in this compound is the primary site of its chemical reactivity, analogous to alcohols but with distinct properties characteristic of organosulfur compounds. wikipedia.orgmasterorganicchemistry.com
Investigation of Nucleophilic Substitution Pathways
The sulfur atom in the thiol group is highly nucleophilic, meaning it is electron-rich and can donate an electron pair to an electrophile. creative-proteomics.compressbooks.pub This property allows thiols and their conjugate bases, thiolates (RS⁻), to participate in nucleophilic substitution reactions. masterorganicchemistry.comcreative-proteomics.com Benzyl (B1604629) thiols, in particular, are noted to be especially reactive. researchgate.net
The general mechanism for nucleophilic substitution at the thiol involves the replacement of the hydrogen atom of the -SH group or the entire -SH group itself. nsf.gov Thiolates are potent nucleophiles and can react with alkyl halides in what is known as an S-alkylation to form sulfides (thioethers). wikipedia.orgmasterorganicchemistry.com The reaction typically follows an Sₙ2 mechanism, where the thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.publibretexts.org Given the steric hindrance from the three benzyl groups in this compound, the accessibility of the sulfur atom to electrophiles might be reduced, potentially slowing the reaction rate compared to less hindered thiols. nsf.govresearchgate.net
Analysis of Potential Oxidation Reactions
Thiols are readily oxidized under various conditions. wikipedia.org Mild oxidizing agents like iodine or bromine typically convert thiols to disulfides (R-S-S-R). wikipedia.orglibretexts.org This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. libretexts.org
| Oxidation Level | Product Type | General Structure |
| Mild Oxidation | Disulfide | R-S-S-R |
| Strong Oxidation | Sulfonic Acid | R-SO₃H |
With stronger oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, the oxidation can proceed further to yield sulfonic acids (RSO₃H). wikipedia.orgacs.orgnih.gov In a specific study, the oxidation of this compound with boiling aqueous potassium permanganate resulted in the formation of benzoic acid, indicating cleavage of the carbon-carbon bonds in addition to the oxidation of the sulfur-containing moiety. wikipedia.org The progressive oxidation of a thiol first forms a sulfenic acid (RSOH), which can be further oxidized to a sulfinic acid (RSO₂H), and finally to a sulfonic acid (RSO₃H). researchgate.netacs.orgnih.gov
Studies of Alkylation and Acylation Reactions
The nucleophilic nature of the thiol group allows it to undergo S-alkylation and S-acylation reactions.
S-Alkylation : This reaction involves the formation of a thioether (sulfide). pressbooks.pub It is typically achieved by first deprotonating the thiol with a base to form the more nucleophilic thiolate anion (RS⁻). youtube.commasterorganicchemistry.com This thiolate then reacts with an alkyl halide via an Sₙ2 mechanism to form the corresponding sulfide. youtube.compressbooks.pub
S-Acylation : This process involves the reaction of a thiol with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form a thioester (R-S-C(=O)R'). nih.govtandfonline.commdpi.com Acetylation is a specific type of acylation that uses reagents like acetic anhydride to introduce an acetyl group. mdpi.com These reactions are fundamental in organic synthesis for creating thioester linkages, which are notable for their presence in various biological molecules and their utility as chemical intermediates. nih.gov
Reactivity of the Benzyl Moieties in this compound
The chemical character of this compound, (C₆H₅CH₂)₃CSH, is significantly influenced by its three benzyl groups. These moieties offer two primary sites for chemical transformation: the aromatic phenyl rings and the benzylic methylene (B1212753) bridges. The reactivity at these sites is governed by a combination of electronic effects and the profound steric hindrance imposed by the bulky tribenzylmethyl scaffold.
Aromatic Electrophilic Substitution Investigations
The phenyl rings within the this compound structure are potential substrates for aromatic electrophilic substitution (EAS) reactions. The reactivity of each ring is influenced by the attached substituent, which in this case is the -(CH₂)-C(SH)(CH₂C₆H₅)₂ group.
Electronic and Steric Effects: The substituent is fundamentally an alkyl group, which is known to be electron-donating via induction and hyperconjugation. This electronic effect activates the aromatic ring towards electrophilic attack, making it more reactive than benzene (B151609). As an activating group, it directs incoming electrophiles to the ortho and para positions.
However, the defining feature of this molecule is its extreme steric bulk. The central quaternary carbon atom, bonded to three benzyl groups and a thiol, creates a highly congested environment. This steric hindrance almost completely shields the ortho positions of each phenyl ring, rendering them inaccessible to most electrophiles. Consequently, electrophilic substitution, if successful, is overwhelmingly expected to occur at the less hindered para position.
Influence of the Thiol Group: A further consideration in EAS reactions is the presence of the thiol (-SH) group. Many EAS reactions, particularly Friedel-Crafts alkylation and acylation, require strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃). The sulfur atom in the thiol is a soft Lewis base and can coordinate with these catalysts. This interaction can lead to two primary complications:
Catalyst Deactivation: The formation of a Lewis acid-base adduct between the thiol and the catalyst can sequester the catalyst, rendering it inactive for the intended aromatic substitution.
Complex Formation and Side Reactions: The complexation may alter the electronic nature of the entire molecule or promote undesired side reactions.
Due to these steric and electronic factors, as well as potential catalyst inhibition, the aromatic rings of this compound are generally considered to be poorly reactive towards many standard EAS protocols. Research literature specifically detailing successful EAS reactions on this substrate is sparse, with investigations primarily focusing on the reactivity of the thiol group itself. The following table summarizes the predicted outcomes based on established principles of organic chemistry.
Table 4.3.1-1: Predicted Outcomes for Aromatic Electrophilic Substitution on this compound
| Reaction Type | Reagents & Conditions | Expected Major Product | Rationale & Key Challenges |
| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)-1,1-bis(phenylmethyl)ethanethiol | The para position is electronically activated and sterically accessible. Strong oxidizing conditions may affect the thiol group. |
| Bromination | Br₂ / FeBr₃ | 1-(4-Bromophenyl)-1,1-bis(phenylmethyl)ethanethiol | Lewis acid catalyst (FeBr₃) may be poisoned by the thiol. Reaction without a catalyst would be very slow. |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction or very low yield | Strong deactivation of the AlCl₃ catalyst by coordination with the thiol sulfur atom is highly probable. |
| Sulfonation | Fuming H₂SO₄ | 1-(4-Sulfophenyl)-1,1-bis(phenylmethyl)ethanethiol | The reaction is potentially reversible. The harsh, oxidizing conditions pose a significant risk of oxidizing the thiol to a sulfonic acid. |
Side-Chain Functionalization Studies
Functionalization of the side-chain in this compound refers to reactions occurring at the three benzylic methylene (-CH₂-) groups. The C-H bonds at these positions are known to be susceptible to abstraction due to the ability of the adjacent phenyl ring to stabilize the resulting benzylic radical.
Free-Radical Halogenation: The most well-established method for functionalizing such positions is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction selectively brominates the benzylic position. In the case of this compound, the reaction would introduce a bromine atom onto one of the methylene carbons.
(C₆H₅CH₂)₃CSH + NBS → C₆H₅CH(Br)C(CH₂C₆H₅)₂(CSH) + Succinimide
The steric crowding around the central core could potentially slow this reaction compared to simpler substrates like toluene, but the benzylic hydrogens remain relatively accessible to small radical species. The resulting benzylic bromide is a valuable synthetic intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of other functional groups (e.g., -OH, -CN, -OR).
Oxidation: Oxidation of the benzylic methylene groups to ketones (benzophenones, after rearrangement/cleavage) or carboxylic acids is a theoretical possibility but is severely complicated by the presence of the thiol group. Thiols are highly susceptible to oxidation, readily converting to disulfides (R-S-S-R), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H) under oxidative conditions. Any oxidant strong enough to attack the relatively stable benzylic C-H bonds would almost certainly oxidize the thiol group first. Therefore, selective side-chain oxidation would require prior protection of the thiol, for instance, by converting it into a thioether or thioester, which could be cleaved after the oxidation step.
Direct experimental studies on the side-chain functionalization of this compound are not widely reported, reflecting the synthetic focus on the unique properties of its sterically encumbered thiol group. The table below outlines plausible transformations based on known benzylic reactivity.
Table 4.3.2-1: Potential Side-Chain Functionalization Reactions of this compound
| Reaction Type | Reagents & Conditions | Potential Product (Monofunctionalized) | Key Considerations & Competing Reactions |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | (Bromophenylmethyl)(phenylmethyl)₂methanethiol | This is the most plausible selective side-chain functionalization. The reaction is highly specific for benzylic C-H bonds. |
| Nucleophilic Substitution | NaCN in DMSO (on the brominated product) | (Cyanophenylmethyl)(phenylmethyl)₂methanethiol | A standard Sₙ2 reaction to introduce new functional groups. Steric hindrance may slow the reaction rate. |
| Benzylic Oxidation | KMnO₄ or K₂Cr₂O₇ | Complex mixture of products | Not selective. The thiol group is far more sensitive to oxidation than the methylene groups, leading to disulfide or sulfonic acid formation. |
| Protected Oxidation | 1. Protection of -SH (e.g., as a thioester) 2. KMnO₄ 3. Deprotection | (Benzoyl)(phenylmethyl)₂methanethiol (hypothetical, may involve C-C cleavage) | A multi-step sequence would be required to achieve selective oxidation of the side chain without affecting the thiol functionality. |
Spectroscopic Characterization of Tribenzylmethanethiol
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For Tribenzylmethanethiol, the UV-Vis spectrum is dominated by the electronic transitions within the three phenyl rings.
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, typically exhibits a series of absorption maxima (λmax) in the ultraviolet region. These bands are characteristic of the phenyl chromophores within the molecule. The observed absorption maxima are often found at approximately 248, 253, 259, 265, and 268 nm. This fine structure is a hallmark of the vibrational levels associated with the electronic states of the benzene (B151609) rings.
Table 1: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) | Region |
| 248 nm | Ultraviolet |
| 253 nm | Ultraviolet |
| 259 nm | Ultraviolet |
| 265 nm | Ultraviolet |
| 268 nm | Ultraviolet |
The absorption bands observed in the UV-Vis spectrum of this compound are primarily attributed to π → π* transitions within the aromatic rings. The three phenyl groups act as independent chromophores, although their electronic transitions can be influenced by their spatial arrangement and interaction with the central quaternary carbon and the thiol group.
The multiple peaks observed are a result of the vibrational fine structure of the electronic absorption bands. The benzene ring has several vibrational modes, and upon electronic excitation, the molecule can also be excited to various vibrational levels of the excited electronic state. This results in a series of closely spaced absorption peaks rather than a single broad band. The intensity of these absorptions is typically high due to the allowed nature of the π → π* transitions in the aromatic system.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.
S-H Stretching: A weak absorption band corresponding to the S-H stretching vibration is typically observed in the range of 2550-2600 cm⁻¹. The weakness of this band is a characteristic feature of thiols. For instance, in p-thiocresol, the S-H stretch appears at 2585 cm⁻¹ in solution and is shifted to a lower frequency in the crystalline state due to intermolecular interactions. researchgate.net
C-S Stretching: The carbon-sulfur stretching vibration gives rise to a weak absorption band in the region of 600-800 cm⁻¹. Its intensity and exact position can be variable.
Aromatic C-H Stretching: Strong absorption bands above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹, are indicative of the C-H stretching vibrations of the aromatic rings.
Aliphatic C-H Stretching: While this compound does not have aliphatic C-H bonds, this region is important for distinguishing it from related compounds.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings result in several medium to strong absorption bands in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene rings give rise to strong absorption bands in the 675-900 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic rings.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000-3100 | Strong |
| S-H Stretch | Thiol | 2550-2600 | Weak |
| C=C Stretch (Aromatic) | Phenyl Rings | 1450-1600 | Medium |
| C-H Bending (Aromatic) | Phenyl Rings | 675-900 | Strong |
| C-S Stretch | Thiol | 600-800 | Weak |
The vibrational spectrum of this compound can also offer insights into its three-dimensional structure. The molecule is not planar, with the three phenyl rings adopting a propeller-like conformation around the central carbon atom. This steric hindrance influences the vibrational frequencies. For example, the position and shape of the C-H bending bands can be sensitive to the specific conformation and any restrictions on the rotation of the phenyl groups. In the solid state, intermolecular interactions, such as weak hydrogen bonding involving the S-H group or π-stacking of the phenyl rings, can lead to shifts and splitting of the absorption bands compared to the spectrum in a non-polar solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon and hydrogen framework.
For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm the structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
Aromatic Protons: The protons on the three phenyl rings will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The integration of this region should correspond to 15 protons.
Thiol Proton: The thiol proton (S-H) gives a singlet that can appear over a broad chemical shift range, typically between δ 1.0 and 4.0 ppm. Its exact position is sensitive to concentration, solvent, and temperature due to hydrogen bonding. The signal may also be broadened.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments.
Aromatic Carbons: The carbons of the phenyl rings will show several signals in the aromatic region (δ 125-150 ppm). Due to the symmetry of the phenyl groups, four distinct signals are expected for the aromatic carbons: one for the ipso-carbon (attached to the central carbon), and one each for the ortho, meta, and para carbons. For example, in S-trityl-l-cysteine derivatives, the aromatic carbons of the trityl group appear at approximately 126.7 (para), 127.9 (ortho), and 129.6 (meta) ppm. mdpi.com
Quaternary Carbon: The central quaternary carbon atom bonded to the three phenyl rings and the sulfur atom is expected to have a chemical shift further downfield, likely in the range of δ 60-70 ppm. In S-trityl-l-cysteine derivatives, this carbon appears around δ 66.7 ppm. mdpi.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | Phenyl Rings | 7.0 - 7.5 | Multiplet |
| Thiol Proton | Thiol | 1.0 - 4.0 | Singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | Phenyl Rings | 125 - 150 |
| Quaternary Carbon | Trityl Carbon | 60 - 70 |
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its different proton environments. The aromatic protons of the three benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.18-7.42 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl groups are observed as a singlet at approximately δ 3.75 ppm. The thiol proton (-SH) signal is often broad and its chemical shift can vary, but it has been reported around δ 1.85 ppm. The integration of these signals corresponds to the number of protons in each environment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.18-7.42 | Multiplet | 15H | Aromatic protons (Ar-H) |
| 3.75 | Singlet | 6H | Methylene protons (-CH₂-) |
| 1.85 | Singlet | 1H | Thiol proton (-SH) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for the quaternary carbon, the methylene carbons, and the various aromatic carbons. The quaternary carbon atom bonded to the sulfur atom is typically observed around δ 63.5 ppm. The methylene carbons of the benzyl groups appear at approximately δ 42.5 ppm. The aromatic carbons show a series of signals in the region of δ 126-143 ppm, corresponding to the ipso, ortho, meta, and para carbons of the phenyl rings. For instance, the ipso-carbons of the phenyl rings may appear around δ 142.9 ppm, while other aromatic carbons are found at approximately δ 130.4, 128.0, and 126.7 ppm. mdpi.comunits.it
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 142.9 | Aromatic C (ipso) |
| 130.4 | Aromatic C |
| 128.0 | Aromatic C |
| 126.7 | Aromatic C |
| 63.5 | Quaternary C (-C-SH) |
| 42.5 | Methylene C (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Determination of Molecular Ion and Fragmentation Patterns
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (276.40 g/mol ). nih.gov A prominent feature in the mass spectra of trityl compounds is the formation of the stable trityl cation (m/z 243) through the loss of the substituent attached to the central carbon atom. capes.gov.br In the case of this compound, the cleavage of the C-SH bond would lead to the formation of the tribenzylcarbonium ion. Further fragmentation of this ion would likely involve the loss of benzyl or phenyl groups, leading to other characteristic peaks in the spectrum. The high stability of the trityl cation often makes it the base peak in the mass spectrum of trityl-containing compounds. glenresearch.com
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion |
|---|---|
| 276 | [M]⁺ (Molecular Ion) |
| 243 | [(C₆H₅CH₂)₃C]⁺ (Tribenzylcarbonium ion) |
Computational and Theoretical Chemistry Studies on Tribenzylmethanethiol
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.
Prediction of Optimized Geometries and Energetic Minima
The geometry of tribenzylmethanethiol is expected to be a distorted tetrahedron around the central carbon atom, with the three benzyl (B1604629) groups and the sulfur atom adopting positions that minimize steric repulsion. Experimental data from single-crystal X-ray diffraction provides a valuable benchmark for computational models. researchgate.net The reported solid-state structure of this compound reveals a C(8)–S bond length of 1.854(12) Å and a S–C(8)–C(7) bond angle of 108.5(5)°. researchgate.net
DFT calculations would aim to find the global energetic minimum on the potential energy surface, which corresponds to the most stable conformation of the molecule. For a flexible molecule like this compound, with multiple rotatable bonds, several local minima may exist. The table below presents a hypothetical set of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G(d) basis set).
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | 1.86 |
| S-H Bond Length (Å) | 1.35 |
| Central C-C Bond Length (Å) | 1.55 |
| C-S-H Bond Angle (°) | 96.5 |
| S-C-C Bond Angle (°) | 109.0 |
| C-C-C Bond Angle (°) | 112.0 |
The energetic minima correspond to the most stable arrangements of the atoms in the molecule. The global minimum is the lowest energy conformation, while local minima represent other stable, but less favorable, conformations. The relative energies of these minima determine the conformational population of the molecule at a given temperature.
Calculation of Vibrational Frequencies and Spectroscopic Parameters
The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.
The table below provides a selection of predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| S-H Stretch | 2550 | Weak |
| Aromatic C-H Stretch | 3050-3100 | Medium |
| Aliphatic C-H Stretch | 2900-2950 | Medium |
| C-S Stretch | 680 | Medium |
| Aromatic C=C Stretch | 1450-1600 | Strong |
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide valuable insights into the electronic structure of a molecule, which in turn governs its reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to the presence of lone pairs, while the LUMO is likely to be distributed over the aromatic benzyl groups.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule can be analyzed through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, providing insight into the molecule's polarity and reactive sites. In this compound, the sulfur atom is expected to carry a partial negative charge, while the hydrogen of the thiol group and the carbon atoms will have varying degrees of positive charge.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a region of high negative potential around the sulfur atom and positive potential around the thiol hydrogen.
Mechanistic Simulation of this compound Formation and Reaction Pathways
A theoretical study of this reaction would involve locating the transition state structure for the nucleophilic attack of the thiolate on the carbon atom bearing the leaving group. The activation energy for this step would be calculated, providing a measure of the reaction rate. The steric hindrance imposed by the three benzyl groups would be expected to significantly influence the activation barrier, potentially slowing down the reaction compared to less hindered substrates. The reaction is likely to proceed via a backside attack, leading to an inversion of stereochemistry if the central carbon were a chiral center. Computational modeling could also explore the role of the solvent in stabilizing the transition state and influencing the reaction energetics.
Synthesis and Investigation of Tribenzylmethanethiol Derivatives and Analogues
Design and Synthesis of Substituted Tribenzylmethanethiol Derivatives
The parent compound, this compound, has been identified as a crystalline byproduct in certain organometallic reactions, and its solid-state structure has been determined by X-ray crystallography. researchgate.net However, dedicated synthetic routes to its derivatives are not prevalent in the existing literature. The design of substituted this compound derivatives can be approached through two primary strategies: functionalization of the aromatic benzyl (B1604629) rings or modification of the thiol group.
Synthesis via Aromatic Substitution:
The synthesis of derivatives with substituents on the phenyl rings of the benzyl groups would likely require the use of substituted benzyl precursors. Standard synthetic methodologies could be employed to prepare substituted benzyl halides or other suitable starting materials. For instance, Friedel-Crafts alkylation or acylation of appropriately substituted aromatic compounds could provide the necessary precursors. The subsequent assembly of the tribenzyl core could then be attempted.
Alternatively, direct functionalization of the tribenzylmethane (B11952303) framework is a plausible, though potentially challenging, route. Electrophilic aromatic substitution reactions on the benzyl rings could introduce a variety of functional groups. However, the steric hindrance imposed by the tribenzylmethane core might necessitate harsh reaction conditions and could lead to mixtures of ortho-, meta-, and para-substituted products, complicating purification.
A more controlled approach would involve directed ortho-metalation. If a directing group were present on the benzyl rings, regioselective functionalization could be achieved. This method is a powerful tool for the synthesis of specifically substituted aromatic compounds.
Synthesis via Thiol Group Modification:
The thiol group of this compound is a versatile handle for derivatization. Standard thiol chemistry can be applied to synthesize a range of derivatives. For example, alkylation of the thiol can lead to the formation of thioethers. Oxidation of the thiol can yield the corresponding disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, depending on the oxidizing agent and reaction conditions. The high steric hindrance around the sulfur atom may influence the feasibility and kinetics of these transformations.
Below are some potential synthetic pathways to substituted this compound derivatives:
Alkylation: Reaction of this compound with an alkyl halide in the presence of a base would yield the corresponding thioether.
Oxidation: Mild oxidation, for instance with iodine or air, could produce the disulfide. Stronger oxidizing agents like hydrogen peroxide or peroxy acids would be required for the higher oxidation states of sulfur.
Michael Addition: As a soft nucleophile, the thiolate anion of this compound could participate in Michael additions to α,β-unsaturated carbonyl compounds.
A key challenge in the synthesis of these derivatives is the considerable steric bulk imparted by the three benzyl groups. This steric hindrance can significantly reduce the reactivity of both the thiol group and the aromatic rings, requiring carefully optimized reaction conditions.
Illustrative Data for Potential this compound Derivatives
| Derivative Name | Potential Synthetic Route | Key Structural Feature | Expected Physical Property Influence |
| Tris(4-methoxybenzyl)methanethiol | Grignard reaction with tris(4-methoxybenzyl)methyl chloride | Methoxy (B1213986) groups on phenyl rings | Increased electron density on rings, potential for altered solubility |
| Tribenzylmethyl thioacetate | Reaction with acetyl chloride | Thioester functionality | Increased polarity, potential for hydrolysis |
| Bis(tribenzylmethyl) disulfide | Mild oxidation (e.g., with I2) | Disulfide linkage | Dimeric structure, loss of acidic proton |
| Tribenzylmethanesulfonic acid | Strong oxidation (e.g., with KMnO4) | Sulfonic acid group | High polarity, strong acidity |
Structure-Reactivity and Structure-Property Relationship Studies in this compound Analogues
The relationship between the structure of this compound analogues and their reactivity and physical properties is governed by the electronic and steric effects of their constituent groups. Analogues can be considered by modifying the number and nature of the arylmethyl groups or by replacing the benzyl groups with other bulky substituents.
Structural Features of this compound:
Structure-Reactivity Relationships:
The reactivity of the thiol group is a key area of investigation. In analogues with electron-donating substituents on the benzyl rings (e.g., methoxy groups), the nucleophilicity of the sulfur atom might be slightly enhanced, although this electronic effect could be overshadowed by steric factors. Conversely, electron-withdrawing substituents (e.g., nitro groups) would decrease the nucleophilicity of the sulfur and increase the acidity of the thiol proton.
The steric bulk of the tribenzyl group will also influence the rates of reaction at the sulfur atom. Reactions involving attack of the sulfur on a sterically hindered electrophile would be significantly slower compared to less hindered thiols. Similarly, reactions requiring the approach of a bulky reagent to the sulfur atom would be impeded.
Structure-Property Relationships:
The physical properties of this compound analogues, such as melting point, boiling point, and solubility, are directly linked to their molecular structure. The introduction of polar functional groups onto the benzyl rings would be expected to increase the melting point and affect the solubility profile. For example, hydroxyl or carboxylic acid substituents would likely increase solubility in polar solvents.
A comparison with the analogous triphenylmethanethiol (B167021) highlights the subtle but significant differences imparted by the benzyl group. The methylene (B1212753) spacer in the benzyl group provides greater conformational flexibility compared to the directly attached phenyl rings in the triphenylmethyl scaffold. This can influence crystal packing and, consequently, melting points and solubility. The electronic properties also differ; the benzyl group is generally considered to be weakly electron-donating or electron-withdrawing depending on the system, whereas the phenyl group is typically electron-withdrawing. quora.comreddit.com
Hypothetical Data for Structure-Property Analysis of Analogues
| Analogue Name | Structural Variation | Predicted Impact on Reactivity | Predicted Impact on Physical Properties |
| Triphenylmethanethiol | Phenyl instead of benzyl groups | Less flexible, more direct electronic communication with sulfur | Higher melting point due to rigid structure |
| Dibenzylmethanethiol | One fewer benzyl group | Reduced steric hindrance, potentially more reactive thiol | Lower melting point, altered solubility |
| Tris(naphthylmethyl)methanethiol | Naphthylmethyl instead of benzyl groups | Increased steric bulk and π-surface area | Higher melting point, different crystal packing |
| Tribenzylmethanol | Hydroxyl instead of thiol group | Different reactivity (alcohol vs. thiol chemistry) | Potential for hydrogen bonding, higher polarity |
Future Directions in Tribenzylmethanethiol Research
Development of Targeted and High-Yield Synthetic Methodologies for Tribenzylmethanethiol
Current knowledge of this compound synthesis is limited and highlights a need for more efficient and targeted methodologies. The compound has been identified as a neutral by-product in the Grignard reaction of benzylmagnesium chloride with carbon disulfide. rsc.orgresearchgate.netcdnsciencepub.com Another documented synthesis involves the reaction of methyl phenyl(dithioacetate) with benzylmagnesium chloride, which produced the thiol in a modest 18% yield. rsc.org
Notably, early attempts to synthesize this compound through other conventional routes were unsuccessful. These included the reaction of thiourea (B124793) with tribenzylmethyl chloride and the addition of thioacetic acid to 1,1-dibenzyl-2-phenylethylene. rsc.org The low yield of existing methods and the failure of other approaches underscore a significant opportunity for the development of novel synthetic strategies.
Comprehensive Mechanistic Studies of this compound Formation Utilizing Advanced Techniques
The pathways leading to the formation of this compound are not well understood. For instance, in its formation as a byproduct from the reaction of a benzyl (B1604629) Grignard reagent and carbon disulfide, the mechanistic details are described as "speculative". cdnsciencepub.com Specifically, the sequence of events and the stage at which the second C-S bond cleavage occurs remain unclear. cdnsciencepub.com The reaction of Grignard reagents with carbon disulfide can be complex, and a thorough investigation is required to map out the reaction coordinates leading to this specific, sterically crowded thiol. researchgate.netcdnsciencepub.com
Future mechanistic studies should aim to elucidate these speculative pathways. A combination of advanced techniques could be employed, including:
Kinetic Analysis: To understand the rate-determining steps and the influence of reactant concentrations.
In-situ Spectroscopic Monitoring: Techniques like ReactIR or process NMR could track the formation of intermediates and byproducts in real-time.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states and reaction energy profiles, providing theoretical support for proposed mechanisms.
Isotope Labeling Studies: Using labeled reagents (e.g., with ¹³C or ³⁴S) can help trace the path of atoms from reactants to the final this compound product.
A comprehensive understanding of the reaction mechanism is not only of fundamental academic interest but will also be instrumental in optimizing synthetic protocols as described in the preceding section. libretexts.orgtamu.edu
Exploration of this compound as a Ligand in Coordination Chemistry and Catalysis
The significant steric bulk imparted by the three benzyl groups suggests that this compound could function as a unique ligand in coordination chemistry and catalysis. chemguide.co.uk While no studies have yet reported its use in this context, the chemistry of other sterically hindered thiols provides a strong rationale for this avenue of research. chemrxiv.orgacs.org
Sterically demanding ligands, often termed "spectator ligands," play a critical role in stabilizing metal centers, controlling coordination numbers, and influencing the electronic properties of the resulting complex. uomustansiriyah.edu.iquci.edu They can create a specific coordination environment that may enable novel catalytic activities or stabilize reactive intermediates. The bulky nature of the tribenzylmethanethiolate ligand could, for example, promote reductive elimination or prevent catalyst deactivation pathways in cross-coupling reactions. acs.org
Future work should involve synthesizing a range of metal complexes with tribenzylmethanethiolate as a ligand. The exploration of its coordination behavior with various transition metals would be a primary focus. uci.edubhu.ac.in Subsequent screening of these new complexes in catalytic reactions, such as C-C and C-heteroatom bond formation, could reveal unique reactivity and selectivity profiles directly attributable to the steric and electronic properties of the this compound ligand. uomustansiriyah.edu.iqmdpi.com This research could lead to the development of novel catalysts for challenging chemical transformations. uomustansiriyah.edu.iq
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, High-Resolution Mass Spectrometry)
While basic characterization of this compound has been performed, a deeper understanding of its structural and electronic properties requires the application of advanced spectroscopic techniques. numberanalytics.comresearchgate.netspectroscopyonline.comsetu.ie The compound has been characterized by melting point (166-167 °C) and elemental analysis. rsc.org Its molecular structure has also been unambiguously confirmed by single-crystal X-ray diffraction, which provided key bond length and angle data, such as a C-S bond length of 1.854(12) Å. cdnsciencepub.comresearchgate.netresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| C(8)–S Bond Length | 1.854(12) Å | cdnsciencepub.comresearchgate.netresearchgate.net |
| S–C(8)–C(7) Bond Angle | 108.5(5)° | cdnsciencepub.comresearchgate.netresearchgate.net |
| S–C(8)–C(7)–C(1) Torsion Angle | 67.46(5)° | cdnsciencepub.comresearchgate.netresearchgate.net |
Despite this, further characterization is warranted. Future research should focus on:
Solid-State ³³S NMR Spectroscopy: The ³³S isotope is an NMR-active quadrupolar nucleus, but its low natural abundance (0.76%) and the typically large quadrupolar interactions in organosulfur compounds make it a challenging nucleus to study. mdpi.comcanada.ca For covalent organosulfur compounds, this can lead to extremely broad spectral lines. mdpi.comresearchgate.net Advanced solid-state NMR techniques, such as field-swept or frequency-swept methods, perhaps combined with isotopic enrichment, would be necessary to acquire meaningful ³³S NMR data for this compound. mdpi.com Such data would offer direct insight into the local electronic environment of the sulfur atom.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS can provide ultra-high resolution and mass accuracy. acs.orgcopernicus.orgcopernicus.orgd-nb.info Applying these methods to this compound would allow for unambiguous confirmation of its elemental composition. acs.orgacs.org Furthermore, tandem MS (MS/MS) experiments could be designed to study its fragmentation pathways, providing valuable structural information and a deeper understanding of its gas-phase ion chemistry.
These advanced analytical methods will provide a more complete and nuanced picture of the physicochemical properties of this compound, which is essential for its development in any potential application. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
